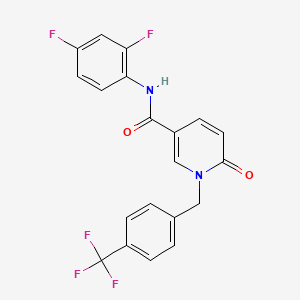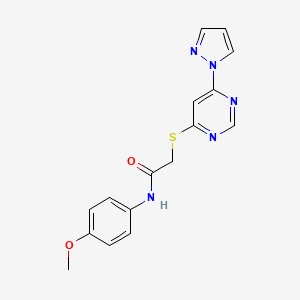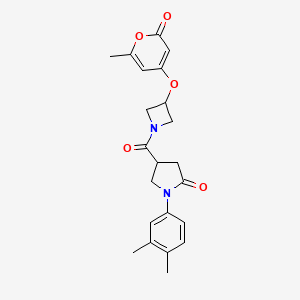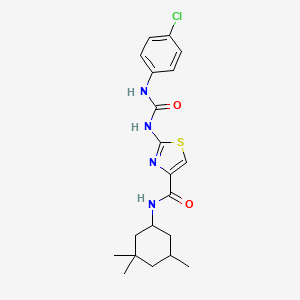
2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a urea moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Urea Moiety: The urea moiety can be introduced by reacting the thiazole derivative with an isocyanate, such as 4-chlorophenyl isocyanate, under mild conditions.
Attachment of the Cyclohexyl Group: The final step involves the reaction of the intermediate with 3,3,5-trimethylcyclohexylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the urea moiety to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Substituted derivatives with various functional groups
Scientific Research Applications
2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
- 2-(3-(4-bromophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
- 2-(3-(4-fluorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c1-12-8-15(10-20(2,3)9-12)22-17(26)16-11-28-19(24-16)25-18(27)23-14-6-4-13(21)5-7-14/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPWAZVCKJZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2638334.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2638335.png)
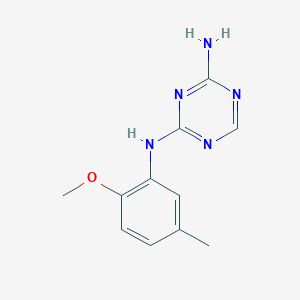
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2638340.png)
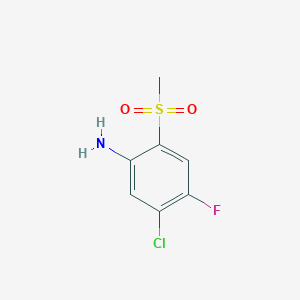

![tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate](/img/structure/B2638346.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2638347.png)
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2638348.png)

